molecular formula C8H12N2<br>(CH3)2C(CN)C(CN)(CH3)2<br>C8H12N2 B1209541 Tetramethylsuccinonitrile CAS No. 3333-52-6

Tetramethylsuccinonitrile

Cat. No. B1209541
CAS RN: 3333-52-6
M. Wt: 136.19 g/mol
InChI Key: ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Description

Synthesis Analysis

TMSN is synthesized through processes involving the reaction of specific precursors under controlled conditions. For example, it can be produced from glutamic acid and glutamine through a palladium(II)-catalyzed equilibrium reaction with acetonitrile, offering a route to biobased 1,4-diaminobutane (Lammens et al., 2011). Another synthesis approach involves the reaction of primary amines with succinonitrile to form N,N,N',N'-tetrasubstituted amidines (Keppen et al., 1973).

Molecular Structure Analysis

The molecular structure of TMSN and related compounds has been elucidated through various spectroscopic and structural determination methods. Studies on the gas electron diffraction of tetramethylsuccinic anhydride have provided insights into its nonplanar ring structure and torsional angles, contributing to our understanding of TMSN's molecular configuration (Almenningen et al., 1976).

Chemical Reactions and Properties

TMSN undergoes specific chemical reactions that define its properties and applications. For instance, its role in the polymerization of methacrylate monomers as an iniferter and the preparation of telechelics highlights its utility in polymer science (Braun & Steinhauer-Beiβer, 1997). Additionally, the reaction of succinonitrile with aliphatic amines to form tetrasubstituted amidines emphasizes its reactivity and potential for generating valuable chemical intermediates (Keppen et al., 1973).

Physical Properties Analysis

The physical properties of TMSN, such as its melting and boiling points, solubility, and stability, are crucial for its handling and application in industrial processes. However, specific studies detailing these properties were not directly found in the current research literature provided.

Chemical Properties Analysis

The chemical properties of TMSN, including its reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are important for its application in chemical synthesis and industrial processes. Studies on its use in polymerization and reactions with amines provide insights into its chemical behavior and utility (Braun & Steinhauer-Beiβer, 1997); (Keppen et al., 1973).

Scientific Research Applications

Teratogenic Potential Assessment

Tetramethylsuccinonitrile (TMSN) has been studied for its teratogenic potential in animals. Doherty, Smith, and Ferm (1983) found that TMSN did not exhibit teratogenic effects at the doses tested. Unlike succinonitrile, TMSN did not result in significant fetal malformations, suggesting a different mechanism of toxicity not related to cyanide release (Doherty, Smith, & Ferm, 1983).

Detection in Food from Plastic Containers

Ishiwata, Sugita, and Yamada (1994) developed a method for quantitatively determining trace amounts of TMSN in foods. This method was designed to detect TMSN released from plastic containers, highlighting its relevance in evaluating the safety of food packaging materials (Ishiwata, Sugita, & Yamada, 1994).

Subchronic Toxicity Studies

In subchronic toxicity studies conducted by Johannsen and Levinskas (1986), TMSN was administered to rats over a 90-day period. They observed significant reductions in weight gain and increases in liver and kidney weights, suggesting potential toxic effects at certain dosages (Johannsen & Levinskas, 1986).

Determination in Poly(vinyl chloride) Products

The detection of TMSN in poly(vinyl chloride) products was achieved by Ishiwata, Inoue, and Yoshihira (1986), providing a method for assessing the presence of TMSN in materials that come into contact with food (Ishiwata, Inoue, & Yoshihira, 1986).

Role in Synthesis of Novel Compounds

Makarova et al. (2009) used TMSN in the synthesis of novel pyrazine-, pyridine-ring-fused tetraazachlorins, demonstrating its utility in creating new chemical compounds with potential applications in various fields (Makarova et al., 2009).

Application in Polymerization Studies

Braun and Steinhauer-Beiβer (1997) utilized tetraphenylsuccinonitrile, a derivative of TMSN, in the polymerization of methacrylate monomers, highlighting its role in the field of polymer chemistry (Braun & Steinhauer-Beiβer, 1997).

Mechanism of Action

Tetramethylsuccinonitrile (TMSN) is an organic compound classified as a dinitrile . It is a colorless and odorless solid, and is a byproduct from the use of some radical initiators used in polymer manufacture .

Target of Action

The primary target of TMSN is the central nervous system . It affects the brain and heart, and can even cause coma, seizures, apnea, cardiac arrest, and death .

Mode of Action

TMSN is a chemical compound of cyanide and is a decomposition product of some radical initiators used in polymer manufacture . Organic nitriles like TMSN decompose into cyanide ions both in vivo and in vitro . Consequently, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .

Biochemical Pathways

It is known that cyanide ions, which tmsn decomposes into, can disrupt the electron transport chain in cells, preventing the aerobic production of atp for energy .

Pharmacokinetics

The acute rat oral LD50 for TMSN is 38.9 ± 7.4 mg/kg . In a series of three 90-day subchronic toxicity studies conducted with Sprague-Dawley-derived albino rats, rats were administered corn oil solutions of TMSN by intubation

Result of Action

Exposure to TMSN can lead to significant health effects. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness . It can also cause tubular nephrosis, a condition characterized by kidney damage .

Action Environment

The action, efficacy, and stability of TMSN can be influenced by environmental factors. For example, the U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m³ over an eight-hour time-weighted average . This suggests that the concentration of TMSN in the environment can significantly impact its effects.

Safety and Hazards

TMSN is a hazardous substance. Symptoms of large or short exposure to this substance include convulsions, dizziness, headache, nausea, vomiting, or even unconsciousness, hence it affects the central nervous system . The U.S. Occupational Safety and Health Administration and the U.S. National Institute for Occupational Safety and Health have set limits for dermal exposure at 3 mg/m3 over an eight-hour time-weighted average .

properties

IUPAC Name

2,2,3,3-tetramethylbutanedinitrile
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InChI

InChI=1S/C8H12N2/c1-7(2,5-9)8(3,4)6-10/h1-4H3
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InChI Key

ZVQXQPNJHRNGID-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)C(C)(C)C#N
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Molecular Formula

C8H12N2, Array
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DSSTOX Substance ID

DTXSID0026125
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Molecular Weight

136.19 g/mol
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Physical Description

Tetramethylsuccinonitrile appears as white crystals. (NTP, 1992), Colorless, odorless solid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS ODOURLESS SOLID IN VARIOUS FORMS., Colorless, odorless solid. [Note: Forms cyanide in the body.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in ethanol, Insoluble in water, Solubility in water: none, Insoluble
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Density

1.07 (NTP, 1992) - Denser than water; will sink, 1.070, 1.07 g/cm³, 1.07
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Vapor Pressure

1.15X10-3 mm Hg at 25 °C /Estimated/
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Color/Form

Colorless solid, Crystallizes in plates

CAS RN

3333-52-6
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Melting Point

338.9 to 340.7 °F (sublimes) (NTP, 1992), 170.5 °C, 170 °C (sublimes), 338 °F (Sublimes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetramethylsuccinonitrile
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Reactant of Route 3
Tetramethylsuccinonitrile
Reactant of Route 4
Tetramethylsuccinonitrile
Reactant of Route 5
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Reactant of Route 6
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